molecular formula C15H9BrN2 B14179525 (9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile CAS No. 919293-31-5

(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile

Cat. No.: B14179525
CAS No.: 919293-31-5
M. Wt: 297.15 g/mol
InChI Key: OCMWALWUHBSKIZ-UHFFFAOYSA-N
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Description

(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile is a complex organic compound with the molecular formula C15H9BrN2. It features a bromine atom attached to a benzo[h]isoquinoline core, which is further connected to an acetonitrile group. This compound is known for its unique structural properties, including multiple aromatic rings and a nitrile group, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[h]isoquinoline derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile stands out due to its combination of a bromine atom and an acetonitrile group attached to a benzo[h]isoquinoline core.

Properties

CAS No.

919293-31-5

Molecular Formula

C15H9BrN2

Molecular Weight

297.15 g/mol

IUPAC Name

2-(9-bromobenzo[h]isoquinolin-6-yl)acetonitrile

InChI

InChI=1S/C15H9BrN2/c16-12-1-2-13-10(3-5-17)7-11-4-6-18-9-15(11)14(13)8-12/h1-2,4,6-9H,3H2

InChI Key

OCMWALWUHBSKIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CN=CC3=C2C=C1Br)CC#N

Origin of Product

United States

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